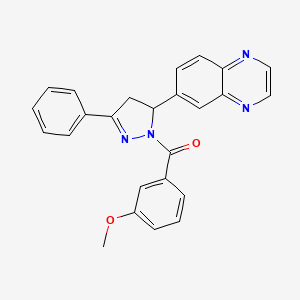
(3-methoxyphenyl)(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxyphenyl)(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-methoxyphenyl)(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group and a quinoxalinyl moiety, both of which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections summarize the key findings regarding the biological activity of the compound in focus.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). It demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells. For example, related compounds showed IC50 values ranging from 2.97 µM to 3.60 µM against specific cancer lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which is critical for mitosis. Molecular docking studies suggest that the compound binds effectively to the colchicine-binding site on tubulin, disrupting microtubule formation .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic applications.
- Inhibition of COX Enzymes : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. Preliminary results indicate that similar pyrazole derivatives possess significant anti-inflammatory properties, with some compounds exhibiting IC50 values in the low nanomolar range .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented.
- Bacterial Inhibition : Compounds with similar structures have shown promising results against various bacterial strains. For instance, certain pyrazole analogs were reported to exhibit effective antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Summary Table
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that modifications in substituents significantly impacted anticancer activity. The compound's structural features were correlated with enhanced potency against MCF-7 cells .
- Inflammatory Response Modulation : Research involving animal models indicated that pyrazole derivatives could reduce inflammation markers significantly when administered at specific doses, suggesting potential therapeutic applications in inflammatory diseases .
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-31-20-9-5-8-19(14-20)25(30)29-24(16-22(28-29)17-6-3-2-4-7-17)18-10-11-21-23(15-18)27-13-12-26-21/h2-15,24H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAGKLNVWNCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













